Amitrole

Description

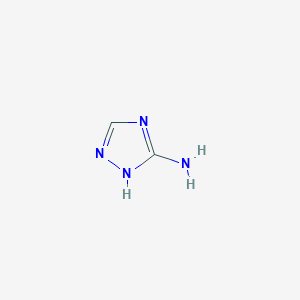

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSJWNVTNUYHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-amino-1,2,4-triazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-amino-1,2,4-triazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020076 | |

| Record name | Amitrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder. | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amitrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28% | |

| Record name | SID47193690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amitrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Transparent to off white crystalline powder | |

CAS No. |

61-82-5, 65312-61-0, 65312-62-1 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4H-1,2,4-Triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65312-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-3H-1,2,4-triazol-3-imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65312-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitrole [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4H)-1,2,4-Triazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065312610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amitrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amitrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amitrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4H)-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF80H5GXUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Amitrole: A Chemical Probe for Lycopene Cyclization and Carotenoid Flux Analysis

Executive Summary

Amitrole (3-amino-1,2,4-triazole; 3-AT) is a pleiotropic heterocyclic compound widely utilized in plant physiology and herbicide resistance research.[1][2][3] While historically categorized primarily as an inhibitor of histidine biosynthesis via imidazoleglycerol phosphate dehydratase (IGPD) , advanced mechanistic profiling has established Amitrole as a distinct inhibitor of lycopene cyclase (LCY) within the carotenoid biosynthetic pathway.

This guide details the technical application of Amitrole as a chemical probe to induce specific carotenoid deficiencies. Unlike Norflurazon, which blocks early desaturation steps (accumulating phytoene), Amitrole interrupts the pathway downstream at the cyclization of lycopene. This blockade results in the accumulation of lycopene and upstream intermediates, leading to the absence of photoprotective xanthophylls and subsequent photo-oxidative bleaching.

Part 1: Mechanistic Profiling & Mode of Action

The Dual-Target Mechanism

Amitrole operates through a bifurcated mechanism of action, affecting both amino acid metabolism and pigment biosynthesis. For researchers studying carotenoid flux, distinguishing these pathways is critical to experimental design.

| Target Pathway | Enzyme Inhibited | Immediate Metabolic Consequence | Physiological Phenotype |

| Histidine Biosynthesis | Imidazoleglycerol phosphate dehydratase (IGPD) | Depletion of histidine; cessation of protein synthesis. | Stunted growth; general chlorosis. |

| Carotenoid Biosynthesis | Lycopene | Blockage of lycopene cyclization.[4] | Accumulation of Lycopene ; loss of |

The Bleaching Cascade (Photo-oxidation)

The "bleaching" phenotype observed in Amitrole-treated tissues is not merely a lack of pigment synthesis but an active destruction of the photosynthetic apparatus.

-

Inhibition of LCY: Amitrole blocks the conversion of lycopene to

-carotene. -

Loss of Photoprotection: Downstream xanthophylls (Violaxanthin, Zeaxanthin), which are essential for the Xanthophyll Cycle (non-photochemical quenching), are not synthesized.

-

ROS Generation: Without xanthophylls to quench triplet chlorophyll (

Chl*) and singlet oxygen ( -

Thylakoid Destruction: ROS cause lipid peroxidation of the thylakoid membranes, destroying existing chlorophyll and preventing the assembly of Photosystem II.

Temperature Modulation

Research indicates a thermo-sensitive component to Amitrole efficacy.[6]

-

Low Temperature (20°C): High efficacy; severe inhibition of lycopene cyclase; massive accumulation of lycopene/precursors.

-

High Temperature (30°C): Reduced efficacy; partial recovery of

-carotene synthesis, suggesting alternative enzymatic routes or reduced inhibitor binding affinity.

Part 2: Visualization of Signaling & Metabolic Pathways

Diagram 1: The Carotenoid Biosynthesis Blockade

This diagram illustrates the specific enzymatic step inhibited by Amitrole compared to other common inhibitors like Norflurazon.

Caption: Amitrole specifically targets Lycopene Cyclase (LCY), causing Lycopene accumulation, unlike Norflurazon which targets PDS.

Part 3: Experimental Protocols

Protocol A: Amitrole Inhibition Assay in Arabidopsis thaliana

This protocol is designed to validate the inhibition of lycopene cyclase by quantifying the accumulation of upstream intermediates.

Materials:

-

Arabidopsis thaliana seeds (Col-0 wild type).

-

Growth Medium: 0.5x Murashige & Skoog (MS) agar + 1% Sucrose.

-

Amitrole Stock: 100 mM in sterile water (Filter sterilized).

-

Solvent: 100% Acetone (HPLC grade).

Step-by-Step Methodology:

-

Media Preparation:

-

Prepare 0.5x MS agar plates.

-

Add Amitrole to the molten agar (approx. 50°C) to achieve final concentrations of 0

M (Control) , 50 -

Note: 125

M is the standard "bleaching" dose for robust inhibition in barley and Arabidopsis.

-

-

Stratification & Growth:

-

Surface sterilize seeds and plate on the prepared media.

-

Stratify at 4°C in the dark for 2 days to synchronize germination.

-

Transfer to a growth chamber: 20°C (Critical: Lower temp enhances Amitrole efficacy), 16h light / 8h dark photoperiod, 100

mol m -

Grow for 7–10 days .

-

-

Phenotypic Assessment:

-

Observe seedlings for "bleaching" (white/pale leaves) starting from the center of the rosette.

-

Self-Validation: If control plants are green and 125

M plants are white/pale yellow, the treatment is effective.

-

-

Pigment Extraction:

-

Harvest 100 mg of leaf tissue (fresh weight).

-

Freeze in liquid nitrogen and grind to a fine powder.

-

Add 1 mL cold 100% Acetone. Vortex vigorously for 1 min.

-

Centrifuge at 10,000 x g for 5 min at 4°C.

-

Collect supernatant.[7] Repeat extraction until the pellet is colorless.

-

Filter supernatant through a 0.2

m PTFE filter into an HPLC vial.

-

Protocol B: HPLC Analysis of Carotenoid Accumulation

Objective: To distinguish Amitrole inhibition (Lycopene accumulation) from PDS inhibition (Phytoene accumulation).

HPLC Conditions:

-

Column: C30 Reverse-Phase Carotenoid Column (e.g., YMC Carotenoid, 4.6 x 250 mm).

-

Mobile Phase A: Methanol/MTBE/Water (81:15:4 v/v).

-

Mobile Phase B: Methanol/MTBE/Water (6:90:4 v/v).

-

Gradient: Linear gradient from 100% A to 100% B over 45 mins.

-

Detection: Diode Array Detector (DAD). Monitor at 286 nm (Phytoene), 450 nm (Lutein/

-Carotene), and 470/503 nm (Lycopene).

Data Interpretation:

| Pigment | Retention Time (Approx) | Control Profile | Amitrole Profile (125 |

| 35-40 min | High Peak | Absent / Trace | |

| Lutein | 20-25 min | High Peak | Reduced |

| Lycopene | 30-35 min | Trace / Absent | Significant Peak |

| 28-32 min | Absent | Moderate Peak (Variable) | |

| Phytoene | 10-15 min | Absent | Absent (Distinguishes from Norflurazon) |

Part 4: Technical Nuances & Troubleshooting

The Histidine Interference

Because Amitrole inhibits IGPD, histidine starvation can confound results by inhibiting general protein synthesis.

-

Solution: To isolate the carotenoid effect, supplement the growth media with 1 mM L-Histidine . This rescues the amino acid pathway, allowing researchers to attribute the remaining bleaching phenotype strictly to carotenoid inhibition and photo-oxidation.

Experimental Workflow Diagram

Caption: Workflow to confirm Amitrole mechanism via spectral analysis of accumulated intermediates.

References

-

Burns, E. R., Buchanan, G. A., & Carter, M. C. (1971). Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and Pyriclor.[1] Plant Physiology, 47(1), 144–148.[1][8] Link[1]

-

La Rocca, N., Rascio, N., Oster, U., & Rüdiger, W. (1998). Amitrole treatment of etiolated barley seedlings leads to deregulation of tetrapyrrole synthesis and to reduced expression of Lhcb and RbcS genes. Planta, 205, 84-91. Link

-

Agnolucci, L., Dalla Vecchia, F., Barbato, R., & Rascio, N. (1996). Amitrole Effects on Chloroplasts of Barley Plants Grown at Different Temperatures.[5] Journal of Plant Physiology, 147(3-4), 493-502. Link

-

Rascio, N., Dalla Vecchia, F., La Rocca, N., & Barbato, R. (1996). Bleaching herbicide effects on plastids of dark-grown plants: lipid composition of etioplasts in amitrole and norflurazon-treated barley leaves. Journal of Experimental Botany, 47(304), 1779–1785. Link

-

Cunningham, F. X., & Gantt, E. (1998). Genes and Enzymes of Carotenoid Biosynthesis in Plants. Annual Review of Plant Physiology and Plant Molecular Biology, 49, 557-583. Link

Sources

- 1. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and pyriclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of lycopene cyclase results in accumulation of chlorophyll precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sustainable Carotenoid Extraction from Macroalgae: Optimizing Microwave-Assisted Extraction Using Response Surface Methodology [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Biogeochemical Fate and Catabolism of Amitrole in Soil Systems

Executive Summary

Amitrole (CAS 61-82-5) is a non-selective triazole herbicide characterized by high water solubility and a unique mode of action involving the inhibition of carotenoid synthesis and catalase activity. For researchers and drug development professionals, amitrole serves as a critical case study in the metabolic stability of nitrogen-rich heterocycles. While its primary application is agrochemical, its degradation pharmacokinetics—involving oxidative ring cleavage and N-glucosyl conjugation—parallels the metabolism of triazole-based pharmaceutical pharmacophores.

This guide delineates the biochemical pathway of amitrole degradation in soil, identifying the specific enzymatic transformations driven by microbial isolates (e.g., Shinella sp., Pseudomonas sp.) and providing a validated LC-MS/MS protocol for its quantification in complex matrices.

Part 1: Physicochemical Profile & Bioavailability

Amitrole presents a "polar paradox" in environmental chemistry: it is highly water-soluble yet can exhibit unexpected persistence due to specific adsorption mechanisms. Understanding this is a prerequisite for interpreting degradation data.

Table 1: Physicochemical Properties of Amitrole

| Property | Value | Implication for Degradation |

| Molecular Formula | High nitrogen content; carbon-limited energy source for microbes. | |

| Water Solubility | High mobility in soil pore water; readily available for microbial uptake. | |

| 4.17 (protonation of ring N) | Exists as a cation in acidic soils, increasing adsorption to clay minerals. | |

| Leaching potential is high, but "aging" in soil leads to irreversible binding. | ||

| Half-Life ( | 2 – 28 days (Aerobic) | Rapidly degraded by microbial activity; persistence increases in sterile conditions. |

Mechanistic Insight: Unlike lipophilic compounds that partition into soil organic matter, amitrole interacts with soil via cation exchange (at low pH) and ligand exchange with transition metals (Cu, Ni, Co). This chelation capability can sequester the molecule, protecting it from microbial degradation and complicating extraction protocols.

Part 2: The Biochemical Degradation Pathway

The core catabolism of amitrole in soil is biotic. Sterile soil studies consistently show negligible degradation, confirming that hydrolysis and photolysis are minor contributors compared to microbial metabolism.

Microbial Drivers

Specific soil bacteria, notably Shinella sp., Bacillus sp., and Pseudomonas strains, have been identified as competent degraders. These organisms utilize amitrole as a sole source of carbon and nitrogen.

The Oxidative Cleavage Pathway

The degradation mechanism involves the destabilization of the stable 1,2,4-triazole ring. The consensus pathway involves an initial hydroxylation followed by ring cleavage.

-

Hydroxylation: The pathway initiates with the oxidation of the triazole ring, likely catalyzed by a monooxygenase, converting Amitrole (3-amino-1,2,4-triazole) to 5-hydroxy-amitrole (also referred to as 1,2,4-triazol-3-one derivatives).

-

Ring Cleavage: The heterocyclic ring is cleaved, generating linear nitrogenous intermediates. Key metabolites identified include N-hydrazonomethyl-formamide .

-

Mineralization: The linear fragments are hydrolyzed into Semicarbazide and Urea , which are subsequently mineralized by urease enzymes into

and

Visualization of the Pathway

The following diagram illustrates the catabolic flow from parent compound to mineralization.

Figure 1: Proposed biochemical catabolism of amitrole in soil bacteria (e.g., Shinella sp.), progressing from oxidative attack to mineralization.[1]

Part 3: Analytical Methodology (LC-MS/MS)

Quantifying amitrole is notoriously difficult due to its high polarity (it elutes in the void volume of C18 columns) and amphoteric nature. Standard multi-residue methods (like QuEChERS) often yield poor recovery (<50%).

The Solution: A modified QuPPe (Quick Polar Pesticides) method utilizing acidified methanol extraction and Porous Graphitic Carbon (PGC) chromatography.

Experimental Protocol

Step 1: Sample Preparation & Extraction

-

Weigh

of homogenized soil into a 50 mL centrifuge tube. -

Internal Standard: Add

of isotopically labeled amitrole ( -

Extraction Solvent: Add

of Methanol containing-

Causality: Acidification protonates the amitrole (

4.17), disrupting interactions with soil silicates and improving solubility in methanol.

-

-

Agitation: Shake vigorously for 1 minute (Geneva shaker) and sonicate for 15 minutes to disrupt soil aggregates.

-

Centrifugation: Centrifuge at

for 10 minutes. -

Filtration: Filter the supernatant through a

PTFE filter into a plastic vial (avoid glass, as amitrole can adsorb to glass surfaces).

Step 2: LC-MS/MS Instrumentation

-

Column: Hypercarb (Porous Graphitic Carbon),

.-

Why PGC? PGC retains highly polar planar molecules via charge-induced interactions, unlike C18 which relies on hydrophobic retention.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Acetate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

-

Gradient: 0-2 min (100% A)

10 min (10% A).

Step 3: Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode.

-

Precursor Ion:

-

Quantifier Transition:

(Collision Energy: 25 eV). -

Qualifier Transition:

.

Analytical Workflow Diagram

Figure 2: Optimized analytical workflow for the extraction and quantification of amitrole from soil matrices.

Part 4: Toxicology & Drug Development Context

For pharmaceutical scientists, amitrole is a reference compound for Thyroperoxidase (TPO) inhibition .

-

Mechanism: Amitrole inhibits catalase and peroxidase enzymes by binding to the heme iron. In the thyroid, this prevents the iodination of tyrosine, leading to reduced T3/T4 levels and compensatory TSH release (goitrogenic effect).

-

Metabolic Stability Relevance: The resistance of the 1,2,4-triazole ring to rapid mammalian metabolism (compared to the rapid microbial degradation in soil) makes it a relevant scaffold for designing drugs where metabolic stability is desired, provided the TPO toxicity liability is managed.

-

Safety Assessment: In drug development, screening against TPO using an amitrole-positive control is a standard safety assay for compounds containing triazole or imidazole moieties.

References

-

European Commission. (2016). Review report for the active substance amitrole.[2][3][4][5] EU Pesticides Database. Link

-

Pose-Juan, E., et al. (2017). Chemical versus Microbial Decomposition of Amitrole in Soil.[3][6] Weed Science.[3] Link

-

EURL-SRM. (2012). Quick Method for the Analysis of Highly Polar Pesticides in Food of Plant Origin (QuPPe-PO-Method). European Union Reference Laboratory.[5] Link

-

Agilent Technologies. (2015). Trace Level Determination of Amitrole in Water by LC/MS/MS. Application Note. Link

-

PubChem. (n.d.). Amitrole - Compound Summary. National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Fate of Amitrole in Soil | Weeds | Cambridge Core [cambridge.org]

- 4. epa.gov [epa.gov]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. Chemical Versus Microbial Decomposition of Amitrole in Soil | Weed Science | Cambridge Core [cambridge.org]

The Herbicidal Action of Amitrole on Chlorophyll Synthesis: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the molecular mechanisms by which the triazole herbicide amitrole disrupts chlorophyll synthesis in plants. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and plant biology. The guide elucidates amitrole's dual-pronged mode of action, targeting both carotenoid and amino acid biosynthesis, which culminates in the characteristic bleaching of plant tissues. Detailed experimental protocols for quantifying these effects and visualizing the subcellular damage are provided to facilitate further research and understanding of this widely used herbicide.

Introduction: Unveiling the Bleaching Effect of Amitrole

Amitrole (3-amino-1,2,4-triazole) is a non-selective, post-emergent herbicide that has been in use for several decades for the control of a broad spectrum of annual and perennial weeds.[1] Its most striking visual effect on susceptible plants is a pronounced bleaching or albinism of the foliage, a direct consequence of the loss of chlorophyll and other pigments.[2] This guide delves into the intricate biochemical and cellular processes that are disrupted by amitrole, leading to this dramatic phenotype. We will explore its primary mechanism of action—the inhibition of carotenoid biosynthesis—and its secondary impact on histidine biosynthesis, providing a comprehensive overview of its phytotoxicity.

Primary Mechanism of Action: Inhibition of Carotenoid Biosynthesis

The principal herbicidal activity of amitrole stems from its interference with the carotenoid biosynthetic pathway.[3] Carotenoids are essential pigments in plants, serving two critical functions: as accessory light-harvesting pigments and, more importantly, as photoprotective agents that quench reactive oxygen species (ROS) generated during photosynthesis. In the absence of carotenoids, chlorophyll is highly susceptible to photooxidation and subsequent degradation.[4][5]

Amitrole's inhibitory action leads to the accumulation of several carotenoid precursors, notably phytoene, phytofluene, and ζ-carotene.[6][7] This accumulation points to the disruption of the desaturation steps in the early part of the carotenoid pathway. While the precise molecular target was initially considered unknown, evidence suggests that amitrole inhibits the activity of two key enzymes:

-

ζ-Carotene Desaturase (ZDS): This enzyme catalyzes the conversion of ζ-carotene to lycopene. Inhibition of ZDS is consistent with the observed accumulation of ζ-carotene in amitrole-treated plants.[8]

-

Lycopene Cyclase: Following the formation of lycopene, this enzyme is responsible for the cyclization of lycopene to form α- and β-carotene, the precursors for downstream xanthophylls.[8][9] Inhibition at this stage would also lead to a depletion of protective carotenoids.

The net result of this enzymatic inhibition is a severe deficiency in the carotenoids necessary to protect chlorophyll from the high-energy transfer during photosynthesis. Under light conditions, the unprotected chlorophyll molecules are rapidly destroyed, leading to the characteristic bleached appearance of the plant.[4][5]

Secondary Target: Imidazoleglycerol-Phosphate Dehydratase and Histidine Biosynthesis

In addition to its effects on carotenoid synthesis, amitrole is also known to inhibit imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the biosynthesis of the amino acid histidine.[10][11] The histidine biosynthetic pathway is essential for plant growth and development and is not present in animals, making it an attractive target for herbicides.[4][12]

The direct mechanistic link between the inhibition of histidine biosynthesis and the bleaching effect of amitrole is less clear than its impact on carotenoid synthesis. However, several hypotheses can be proposed:

-

Pleiotropic Effects on Plastid Development: Histidine biosynthesis is interconnected with nucleotide metabolism, which is crucial for the synthesis of nucleic acids and energy carriers within the plastid.[13] Disruption of this pathway could have broad, indirect effects on chloroplast development and function, including the expression of genes involved in pigment synthesis.

-

Cross-Pathway Regulation: The inhibition of one metabolic pathway can lead to regulatory feedback on other interconnected pathways. Treatment of plants with IGPD inhibitors has been shown to affect the gene expression of enzymes in other amino acid and purine biosynthesis pathways.[10] It is plausible that such cross-talk could also impact the expression of genes related to chlorophyll and carotenoid biosynthesis.

Further research is required to fully elucidate the contribution of IGPD inhibition to the overall herbicidal efficacy of amitrole and its specific impact on chlorophyll synthesis.

Experimental Assessment of Amitrole's Effects

To quantitatively and qualitatively assess the impact of amitrole on chlorophyll synthesis, a combination of spectrophotometric and microscopic techniques is employed.

Quantification of Photosynthetic Pigments

The concentrations of chlorophyll a, chlorophyll b, and total carotenoids can be determined spectrophotometrically following extraction from leaf tissue.

Protocol: Spectrophotometric Quantification of Chlorophylls and Carotenoids

-

Sample Preparation:

-

Harvest a known fresh weight of leaf tissue (e.g., 50 mg) from both control and amitrole-treated plants.[7]

-

Immediately place the tissue in a mortar and pestle with a small amount of liquid nitrogen to flash-freeze and facilitate grinding.

-

-

Pigment Extraction:

-

Grind the frozen tissue to a fine powder.

-

Add 10 mL of 80% acetone (or 100% methanol) to the mortar and continue grinding until a homogenous slurry is formed.[7][14]

-

Transfer the slurry to a centrifuge tube.[14]

-

Rinse the mortar and pestle with an additional 5 mL of the solvent and add it to the centrifuge tube.

-

-

Clarification of Extract:

-

Centrifuge the extract at 10,000 rpm for 15 minutes at 4°C.[7]

-

Carefully collect the supernatant, which contains the pigments.

-

-

Spectrophotometric Measurement:

-

Using a spectrophotometer, measure the absorbance of the supernatant at 663 nm, 652 nm, and 470 nm, using the extraction solvent as a blank.

-

The absorbance at 750 nm should also be measured to correct for turbidity.[6]

-

-

Calculation of Pigment Concentrations:

-

The concentrations of chlorophyll a, chlorophyll b, and total carotenoids (in µg/mL) can be calculated using the following equations (for 80% acetone):

-

Chlorophyll a = 12.21 * (A663) - 2.81 * (A646)

-

Chlorophyll b = 20.13 * (A646) - 5.03 * (A663)

-

Total Carotenoids = (1000 * A470 - 3.27 * [Chl a] - 104 * [Chl b]) / 227

-

-

Table 1: Expected Pigment Concentrations in Control vs. Amitrole-Treated Plants

| Pigment | Control Plants (µg/g FW) | Amitrole-Treated Plants (µg/g FW) |

| Chlorophyll a | High | Significantly Reduced |

| Chlorophyll b | High | Significantly Reduced |

| Total Carotenoids | High | Significantly Reduced |

Visualization of Chloroplast Ultrastructure

Transmission electron microscopy (TEM) is a powerful tool to visualize the subcellular damage caused by amitrole, particularly the disruption of chloroplast structure.

Protocol: Transmission Electron Microscopy of Plant Leaf Tissue

-

Tissue Fixation:

-

Post-fixation:

-

Rinse the tissue in buffer and then post-fix in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.[6]

-

-

Dehydration:

-

Dehydrate the tissue through a graded series of ethanol or acetone concentrations (e.g., 30%, 50%, 70%, 90%, 100%).[8]

-

-

Infiltration and Embedding:

-

Infiltrate the dehydrated tissue with a resin (e.g., Spurr's resin) by gradually increasing the resin concentration in the solvent.

-

Embed the tissue in pure resin in molds and polymerize at 60-70°C for 12-16 hours.[2]

-

-

Sectioning and Staining:

-

Cut ultra-thin sections (70-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

-

Imaging:

-

Examine the sections using a transmission electron microscope.

-

Expected Observations:

-

Control Chloroplasts: Well-organized grana stacks, distinct thylakoid membranes, and a dense stroma.

-

Amitrole-Treated Chloroplasts: Disorganized or absent grana, swollen and vesiculated thylakoids, and a less dense stroma. The overall chloroplast envelope may also appear damaged.

Sources

- 1. 280. Amitrole (WHO Pesticide Residues Series 4) [inchem.org]

- 2. CN102841006A - Preparation method of plant tissue transmission electron microscope sample - Google Patents [patents.google.com]

- 3. Metabolic Flux Analysis of Plastidic Isoprenoid Biosynthesis in Poplar Leaves Emitting and Nonemitting Isoprene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Fixation of Higher Plant Tissue for TEM [ou.edu]

- 7. a100.gov.bc.ca [a100.gov.bc.ca]

- 8. researchgate.net [researchgate.net]

- 9. Amitrole [sitem.herts.ac.uk]

- 10. Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides | Weed Science | Cambridge Core [cambridge.org]

- 11. Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uvic.ca [uvic.ca]

The Environmental Trajectory of Amitrole: A Technical Guide to its Fate and Persistence

Foreword: Understanding the Environmental Lifecycle of a Widely Used Herbicide

Amitrole (3-amino-1,2,4-triazole) has been a significant tool in vegetation management for decades. Its efficacy as a non-selective, systemic herbicide has made it valuable in agriculture, industrial site maintenance, and aquatic weed control.[1] However, the introduction of any xenobiotic into the environment necessitates a thorough understanding of its subsequent behavior, transformation, and ultimate fate. This technical guide provides an in-depth analysis of the environmental fate and persistence of amitrole, designed for researchers, environmental scientists, and professionals in drug and chemical development. Our focus is to move beyond a mere recitation of data, instead providing a causal narrative grounded in the physicochemical properties of the molecule and the dynamic environmental systems it enters. We will explore the intricate interplay of biotic and abiotic factors that govern its degradation, mobility, and potential for bioaccumulation, supported by established experimental methodologies and authoritative data.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of any compound is fundamentally dictated by its intrinsic physicochemical properties. For amitrole, its high water solubility and low octanol-water partition coefficient are the lynchpins of its behavior.

| Property | Value | Interpretation | Source |

| Molecular Formula | C₂H₄N₄ | - | [1] |

| Molecular Weight | 84.08 g/mol | - | [1] |

| Water Solubility | 280,000 mg/L (at 25°C) | High potential for mobility in aqueous environments. | [1] |

| log K_ow_ (Octanol-Water Partition Coefficient) | -0.97 | Low potential for bioaccumulation in fatty tissues. | |

| Vapor Pressure | < 1 x 10⁻⁵ Pa (at 20°C) | Not significantly volatile from soil or water surfaces. | |

| pKa | 4.14 | Weak base; speciation is pH-dependent. |

This profile suggests a compound that will readily partition into the aqueous phase of soil and aquatic systems, with a low affinity for organic matter and lipids. Its low vapor pressure indicates that atmospheric transport via volatilization is not a significant dissipation pathway.

Degradation: The Transformation and Breakdown of Amitrole

The persistence of amitrole in the environment is largely determined by the rate and extent of its degradation through both biological and non-biological processes.

Biotic Degradation: The Primary Pathway

Microbial degradation is the principal mechanism for the dissipation of amitrole from soil and aquatic systems. A diverse array of soil microorganisms, including bacteria and fungi, utilize amitrole as a source of carbon and nitrogen.

The degradation of amitrole is significantly more rapid under aerobic conditions compared to anaerobic environments. Under aerobic conditions, mineralization to carbon dioxide is the primary degradation pathway.[2] The half-life of amitrole in soil under aerobic conditions is typically in the range of 2 to 4 weeks, though this can vary depending on soil type, temperature, and microbial activity.[1] In anaerobic settings, such as saturated soils or anoxic sediments, the degradation rate is substantially slower, with the potential for persistence.

While the complete microbial degradation pathway of amitrole is complex and can vary between different microbial species, a generally accepted initial step involves the opening of the triazole ring. Further degradation proceeds through a series of intermediates, which are then funneled into central metabolic pathways.

Abiotic Degradation: A Secondary Role

While microbial action is the primary driver of amitrole degradation, abiotic processes can contribute to its transformation under specific conditions.

-

Photodegradation: The direct photolysis of amitrole in aqueous solutions by sunlight is generally considered to be a slow process. However, the presence of photosensitizing substances, such as dissolved organic matter (humic and fulvic acids), can accelerate its photodegradation through the generation of reactive oxygen species. The rate of photodegradation is also influenced by pH.[3]

-

Hydrolysis: Amitrole is stable to hydrolysis at neutral and acidic pH.[4] Under alkaline conditions, hydrolysis can occur, but the rate is generally slow compared to microbial degradation under optimal conditions. Therefore, hydrolysis is not considered a major degradation pathway in most environmental compartments.

Mobility and Transport: Amitrole's Movement Through the Environment

The high water solubility and low affinity for soil organic matter suggest that amitrole has the potential for high mobility in soil. However, its actual mobility is a more nuanced issue, influenced by soil properties.

Soil Sorption and Leaching

The mobility of a pesticide in soil is inversely related to its sorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A low Koc value indicates weak sorption and a higher potential for leaching.

While amitrole's chemical properties suggest a low Koc, experimental evidence indicates that its mobility can be moderate. This is due to its ability to bind to soil constituents through mechanisms other than simple partitioning into organic matter, such as cation exchange with clay minerals, particularly in acidic soils.[2] The presence of dissolved organic matter (DOM) can have a complex effect on amitrole's mobility. Under aerobic conditions, strong binding to soil can limit leaching even in the presence of DOM.[2] Conversely, under anaerobic conditions, DOM may increase the transport of amitrole.[2]

Table of Amitrole Soil Sorption Coefficients (Koc)

| Soil Type | Organic Carbon (%) | pH | Koc (mL/g) | Mobility Potential | Reference |

| Sandy Loam | 1.5 - 2.5 | 6.0 - 7.0 | 50 - 150 | Moderate to High | [5] |

| Silt Loam | 2.0 - 3.5 | 5.5 - 6.5 | 100 - 250 | Moderate | [5] |

| Clay Loam | 3.0 - 5.0 | 5.0 - 6.0 | 200 - 400 | Low to Moderate | [5] |

The potential for amitrole to leach into groundwater is a key consideration in its environmental risk assessment. Its high water solubility and variable soil sorption mean that under conditions of high rainfall and in soils with low organic matter and clay content, there is a risk of downward movement through the soil profile.

Fate in Aquatic Systems

Once in aquatic environments, amitrole will primarily reside in the water column due to its high solubility.[6] Mineralization is slower in aquatic systems compared to aerobic soils.[2] A significant portion of applied amitrole can partition into the sediment, where it can become bound and less available for degradation or uptake by organisms.[2] In water/sediment model ecosystems, up to 80.6% of applied ¹⁴C-labelled amitrole has been shown to transfer to the sediment, with a substantial fraction forming non-extractable bound residues.[2]

Bioaccumulation Potential: A Low Concern

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and concentrates in its tissues. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (log K_ow_).

Experimental Methodologies for Environmental Fate Assessment

The assessment of the environmental fate and persistence of a chemical like amitrole relies on standardized and validated experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals that are internationally recognized.

Biodegradation Assessment (OECD 301)

The "Ready Biodegradability" of a substance can be assessed using the OECD 301 series of tests.[8][9][10][11] For a highly water-soluble compound like amitrole, the following tests are particularly relevant:

-

OECD 301B: CO₂ Evolution Test: This method measures the amount of CO₂ produced by microorganisms as they degrade the test substance.

-

OECD 301D: Closed Bottle Test: This test measures the depletion of dissolved oxygen in a sealed bottle containing the test substance and a microbial inoculum.[8]

Protocol Outline for OECD 301B (CO₂ Evolution Test):

-

Preparation of Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.

-

Inoculum: An inoculum of microorganisms is obtained from a suitable source, such as the effluent of a domestic wastewater treatment plant.

-

Test Flasks: The test medium and inoculum are added to flasks. Control flasks without the test substance and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

CO₂ Measurement: The CO₂ evolved from the flasks is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified periodically by titration.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test period.

Soil Sorption/Desorption (OECD 106)

The "Adsorption - Desorption Using a Batch Equilibrium Method" (OECD 106) is the standard protocol for determining the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[12][13][14]

Protocol Outline for OECD 106 (Batch Equilibrium Method):

-

Soil Selection: A minimum of five different soil types with varying organic carbon content, clay content, and pH are selected.

-

Test Solutions: Solutions of the test substance (often radiolabeled for ease of detection) are prepared in a 0.01 M CaCl₂ solution.

-

Equilibration: Known masses of soil are equilibrated with known volumes of the test solution in centrifuge tubes. The tubes are agitated for a predetermined time to reach equilibrium.

-

Phase Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in the aqueous phase is determined. The amount sorbed to the soil is calculated by the difference from the initial concentration.

-

Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Bioaccumulation in Fish (OECD 305)

The "Bioaccumulation in Fish: Aqueous and Dietary Exposure" test (OECD 305) is used to determine the Bioconcentration Factor (BCF) of a chemical.[15][16][17]

Protocol Outline for OECD 305 (Aqueous Exposure):

-

Test Organism: A suitable fish species (e.g., zebrafish, rainbow trout) is selected.

-

Exposure Phase (Uptake): Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a period of up to 28 days.

-

Depuration Phase: After the exposure phase, the fish are transferred to clean, untreated water for a depuration period.

-

Sampling and Analysis: Fish and water samples are taken at regular intervals during both the uptake and depuration phases and analyzed for the concentration of the test substance.

-

Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring amitrole and its metabolites in environmental matrices. Due to its high polarity and low molecular weight, the analysis of amitrole can be challenging.

High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical technique.[4][18]

-

HPLC with UV Detection: This method is suitable for relatively high concentrations of amitrole but may lack the sensitivity for trace-level environmental monitoring.[18]

-

HPLC with Mass Spectrometry (LC-MS/MS): This is the preferred method for the sensitive and selective determination of amitrole and its degradation products in complex environmental samples at low concentrations.[6][19] Pre-column derivatization can be employed to improve the chromatographic retention and detection of the polar amitrole molecule.[6][18]

Sample Preparation:

-

Water Samples: Direct injection may be possible for clean water samples when using highly sensitive LC-MS/MS instrumentation.[19] For trace analysis, solid-phase extraction (SPE) is often used to concentrate the analyte and remove interfering matrix components.

-

Soil and Sediment Samples: Extraction with a suitable solvent (e.g., methanol-water mixture) is typically the first step, followed by a clean-up procedure to remove co-extracted interfering substances before instrumental analysis.[4]

Conclusion: A Moderately Persistent and Mobile Herbicide

The environmental fate of amitrole is characterized by a dynamic interplay of its inherent physicochemical properties and the diverse conditions of the receiving environment. Its high water solubility predisposes it to mobility, particularly in soils with low organic matter and clay content, posing a potential risk for groundwater contamination. However, its interaction with soil colloids can moderate this mobility.

The primary route of dissipation for amitrole is microbial degradation, which proceeds relatively quickly under aerobic conditions but is significantly slower in anaerobic environments. Abiotic degradation processes such as photolysis and hydrolysis play a secondary role in its overall environmental persistence.

Crucially, the low octanol-water partition coefficient of amitrole translates to a low potential for bioaccumulation in aquatic and terrestrial organisms.

A comprehensive understanding of these processes, grounded in standardized experimental methodologies, is vital for the accurate assessment of the environmental risks associated with the use of amitrole and for the development of sustainable management practices. Future research should continue to focus on elucidating the complete microbial degradation pathways and identifying the specific microbial consortia involved, as well as generating more extensive data on its behavior in a wider range of environmental conditions.

References

-

Degradation of amitrole by excitation of iron(III) aquacomplexes in aqueous solutions. (2025). ResearchGate. Retrieved from [Link]

-

Environmental fate of amitrole: influence of dissolved organic matter. (n.d.). PubMed. Retrieved from [Link]

-

Amitrole in freshwater and marine water. (2000). Water Quality Australia. Retrieved from [Link]

-

Identification of the major degradation pathways of ticagrelor. (n.d.). PubMed. Retrieved from [Link]

-

The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1. (2024). MDPI. Retrieved from [Link]

-

The method for determining amitrole residue in soil is presented. (n.d.). EPA. Retrieved from [Link]

-

Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. (2018). MDPI. Retrieved from [Link]

-

Determination of the herbicide amitrole in water with pre-column derivatization, liquid chromatography and tandem mass spectrometry. (2025). ResearchGate. Retrieved from [Link]

-

Determination of amitrole in environmental water samples with precolumn derivatization by high-performance liquid chromatography. (2009). PubMed. Retrieved from [Link]

-

Pesticide Half-Life Chart. (n.d.). [Source organization not explicitly stated in snippet]. Retrieved from [Link]

-

Chemical Versus Microbial Decomposition of Amitrole in Soil. (2017). Weed Science. Retrieved from [Link]

-